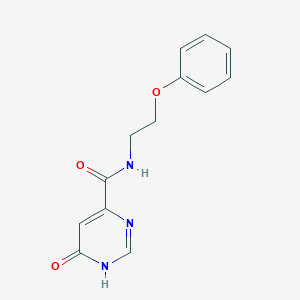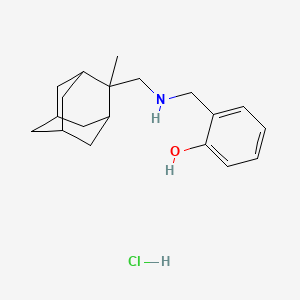![molecular formula C14H8Cl3F3N2O B2809102 2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide CAS No. 2058453-08-8](/img/structure/B2809102.png)
2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-{[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl}benzamide involves several steps. The key starting materials include 2,6-dichlorobenzoyl chloride and 5-chloro-3-(trifluoromethyl)pyridine-2-methanamine . The reaction typically proceeds through the formation of an amide bond under controlled conditions, often using a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of fluopicolide involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency .
化学反应分析
Types of Reactions
Fluopicolide undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving fluopicolide include bases like triethylamine for amide formation and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or acetonitrile .
Major Products Formed
The major products formed from reactions involving fluopicolide depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives .
科学研究应用
Fluopicolide has a wide range of scientific research applications:
作用机制
The precise mechanism of action of fluopicolide is not fully understood, but it is believed to affect spectrin-like proteins in the cytoskeleton of oomycetes . This mode of action disrupts the motility of zoospores, germination of cysts, growth of mycelium, and sporulation . It can inhibit the growth of strains resistant to other fungicides, making it a valuable tool in disease management .
相似化合物的比较
Fluopicolide is unique compared to other fungicides due to its distinct mode of action. Similar compounds include:
Phenylamides: Such as metalaxyl, which target RNA polymerase.
Strobilurins: Such as azoxystrobin, which inhibit mitochondrial respiration.
Dimethomorph: Which disrupts cell wall synthesis.
Iprovalicarb: Which also targets cell wall synthesis.
Fluopicolide’s ability to control resistant strains and its systemic activity make it a valuable addition to the arsenal of fungicides .
属性
IUPAC Name |
2,6-dichloro-N-[[5-chloro-3-(trifluoromethyl)pyridin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-7-4-8(14(18,19)20)11(21-5-7)6-22-13(23)12-9(16)2-1-3-10(12)17/h1-5H,6H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCAWFMGJXCESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=C(C=C(C=N2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
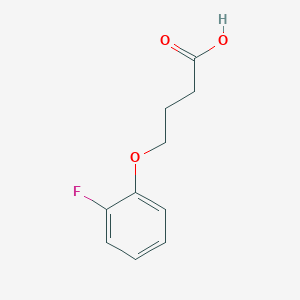
![5-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2809020.png)
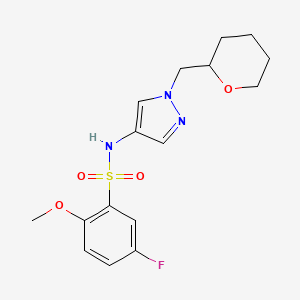
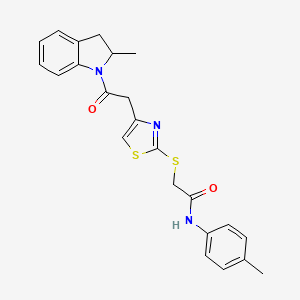
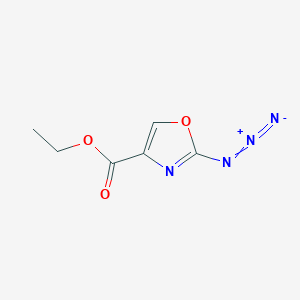
![4-cyano-N-[(2Z)-3-(2-ethoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2809028.png)
![(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2809029.png)
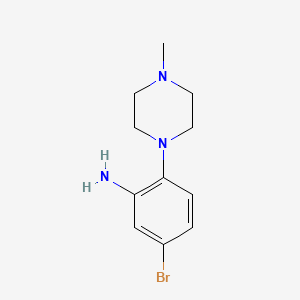
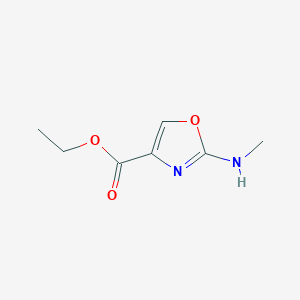
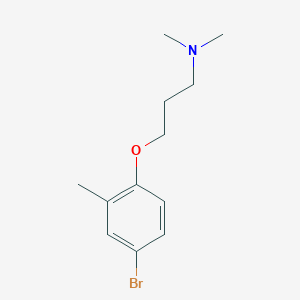
![Ethyl 1-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2809033.png)
![1-(2-methoxyphenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2809038.png)
